chemical shift of carbon-13c tetrabromide in nmr spectroscopy
Unveiling the Heavy Atom Effect: A Comprehensive Guide to the 13C NMR Chemical Shift of Carbon Tetrabromide (CBr4) Introduction In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the interpretation of 13C che...
Author: BenchChem Technical Support Team. Date: April 2026
Unveiling the Heavy Atom Effect: A Comprehensive Guide to the 13C NMR Chemical Shift of Carbon Tetrabromide (CBr4)
Introduction
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the interpretation of 13C chemical shifts is traditionally governed by the inductive effects of adjacent electronegative atoms. However, carbon tetrabromide (CBr4) presents a striking paradox. Despite being bonded to four highly electronegative bromine atoms, its 13C NMR signal does not appear downfield. Instead, it resonates at an anomalous upfield shift of approximately -29.7 ppm in CDCl3[1]. This whitepaper explores the mechanistic causality behind this phenomenon—known as the Heavy Atom on Light Atom (HALA) effect—and provides a self-validating experimental protocol for accurately acquiring the NMR spectra of such challenging quaternary systems.
The Paradox of Halogen Electronegativity vs. Relativistic Shielding
Standard NMR theory dictates that electronegative substituents deplete electron density around the carbon nucleus, reducing local diamagnetic shielding and exposing the nucleus to the external magnetic field (
B0
). This deshielding typically results in a downfield chemical shift. For instance, carbon tetrachloride (CCl4) exhibits a predictable downfield shift of +96.5 ppm[2].
However, as we descend the halogen group to bromine (Z=35) and iodine (Z=53), the inductive deshielding model collapses. The 13C chemical shift inverts, moving drastically upfield.
Table 1: Comparative 13C NMR Chemical Shifts of Tetrahalomethanes
Data synthesized from established spectroscopic databases and literature[1][2].
Mechanistic Causality: The Heavy Atom on Light Atom (HALA) Effect
The causality behind CBr4's -29.7 ppm shift lies in relativistic quantum mechanics, specifically the Spin-Orbit (SO) coupling inherent to heavy atoms[3].
When a light atom (Carbon, Z=6) is directly bonded to a heavy atom (Bromine, Z=35), the heavy atom's inner electrons move at velocities approaching the speed of light, triggering relativistic effects. The strong spin-orbit coupling of the bromine atoms induces a mixing of the molecule's ground singlet state with low-lying excited triplet states[3].
In the presence of the external magnetic field (
B0
), this singlet-triplet state mixing generates a powerful secondary induced magnetic field. This induced field acts as a diamagnetic shielding tensor (
σSO
) that directly opposes
B0
. The magnitude of this relativistic shielding completely overrides the standard inductive deshielding caused by bromine's electronegativity, forcing the 13C resonance into the negative ppm range.
Logical flow of the Heavy Atom Effect on Light Atom (HALA) mechanism in NMR spectroscopy.
Self-Validating Protocol: 13C NMR Acquisition of CBr4
Acquiring a high-quality 13C NMR spectrum of CBr4 is notoriously difficult. Because CBr4 is a fully substituted quaternary carbon, it lacks directly attached protons. Consequently, it suffers from two critical spectroscopic disadvantages:
Absence of Dipole-Dipole Relaxation : Without nearby protons to facilitate energy transfer, the longitudinal relaxation time (
T1
) of the 13C nucleus becomes exceptionally long (often >60 seconds).
Lack of Nuclear Overhauser Effect (NOE) : Standard proton decoupling provides no signal enhancement for CBr4.
To build a self-validating system, the experimental protocol must actively circumvent these physical limitations. If the protocol is executed without a relaxation agent, the CBr4 signal at -29.7 ppm will saturate and vanish, validating the necessity of the following steps.
Step-by-Step Methodology:
Sample Preparation : Dissolve 50–100 mg of high-purity CBr4 in 0.6 mL of deuterated chloroform (CDCl3).
Paramagnetic Doping : Add 0.05 M of Chromium(III) acetylacetonate [Cr(acac)3] to the NMR tube. The unpaired electrons of this paramagnetic relaxation agent provide an alternative, highly efficient dipole-dipole relaxation pathway, drastically shortening the
T1
of the CBr4 carbon.
Pulse Sequence Selection : Configure the spectrometer for an Inverse Gated Decoupling pulse sequence (e.g., zgig on Bruker systems). This sequence turns off the proton decoupler during the relaxation delay to suppress any negative NOE from the solvent, while turning it on during acquisition to remove long-range solvent couplings.
Acquisition Parameters : Set the relaxation delay (
d1
) to 3–5 seconds (sufficient due to the Cr(acac)3 doping). Acquire 256 to 512 scans to ensure an adequate signal-to-noise ratio.
Data Processing : Apply a standard Fourier Transform (FT) with a line broadening of 1.0 Hz. Phase correct the spectrum and reference the central CDCl3 triplet to 77.16 ppm. The CBr4 resonance will manifest as a sharp singlet at approximately -29.7 ppm[1].
Implications for Drug Development and Synthetic Chemistry
Understanding the exact chemical shift and relaxation behavior of CBr4 is not merely an academic exercise. In pharmaceutical synthesis, CBr4 is frequently utilized as a brominating agent or in Appel reactions. Monitoring these reaction mixtures in situ via 13C NMR requires precise knowledge of the -29.7 ppm CBr4 baseline to track substrate consumption[1].
Furthermore, the unique spin physics of heavy halogens are currently being leveraged in advanced hyperpolarization techniques. Recent studies have demonstrated that halogen-bond-mediated Overhauser Dynamic Nuclear Polarization (OE-DNP) can enhance the 13C NMR signals of compounds like CBr4 by up to two orders of magnitude at high magnetic fields (9.4 T)[4]. This opens new frontiers for detecting low-concentration halogenated drug metabolites in complex biological matrices.
References
Title: 13 C NMR monitoring of reaction mixtures: (a) 0.50 mmol of CBr 4 , 0.10...
Title: Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran.
Title: Spectroscopic Properties and Analysis of Carbon ...
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist
Source: Paulusse Research Group
URL
Title: Halogen-Bond-Mediated 13C Overhauser Dynamic Nuclear Polarization at 9.
Author: BenchChem Technical Support Team. Date: April 2026
Thermodynamic Properties and Stability Profile of Carbon-13C Tetrabromide (
13CBr4
)
Executive Summary
Carbon-13C tetrabromide (
13CBr4
) is a highly specialized, isotopically labeled halocarbon utilized extensively in advanced magnetic resonance imaging (MRI) research, dynamic nuclear polarization (DNP-NMR), and as an isotopic tracer in pharmaceutical synthesis. While its macroscopic thermodynamic properties closely mirror those of its unlabeled counterpart (
12CBr4
), the presence of the
13C
nucleus introduces unique quantum mechanical behaviors, particularly in spin polarization transfer[1]. This whitepaper provides a comprehensive technical analysis of the thermodynamic phase behaviors, degradation kinetics, and field-proven experimental protocols for handling
13CBr4
to ensure scientific integrity in drug development and analytical workflows.
Thermodynamic Profile and Phase Behavior
The thermodynamic stability of
13CBr4
is governed by its symmetrical tetrahedral geometry. The compound is non-polar, resulting in a dipole moment of 0 Debye, which dictates its high solubility in organic solvents (e.g., chloroform, ethanol) and near-total insolubility in water[2][3].
Polymorphism and Plastic Crystallinity
A defining thermodynamic feature of
13CBr4
is its solid-state polymorphism. The compound exhibits a first-order phase transition at 46.9 °C (320 K)[2][3].
β
-Phase (Low-Temperature): Below 46.9 °C,
13CBr4
exists in a monoclinic crystal lattice (space group C2/c). In this state, molecular orientations are locked, and the lattice is highly ordered[2][4].
α
-Phase (High-Temperature): Above 46.9 °C, it transitions to a face-centered cubic (FCC) structure (space group Fm-3m). This is a plastic crystal phase where molecules retain translational order but exhibit significant rotational disorder (Frenkel disorder), allowing them to rotate among six possible orientations[2][3].
This phase transition is accompanied by an entropy increase of approximately 5 cal/mole·deg and an enthalpy of transition of ~1594.5 cal/mole[5]. For researchers, this causality is critical: temperature fluctuations across the 47 °C threshold during storage will cause repeated lattice restructuring, leading to severe caking and localized mechanical stress that can accelerate chemical degradation.
Quantitative Thermodynamic Data
The following table summarizes the core thermodynamic parameters of
13CBr4
. Isotopic substitution (
13C
for
12C
) slightly lowers the zero-point vibrational energy but leaves macroscopic phase boundaries largely unaffected.
Property
Value / Description
Causality / Relevance
Melting Point
88 – 92 °C
Defines the upper limit for solid-state reactions[2].
Boiling Point
190 °C (Decomposes)
Undergoes thermal decomposition into
CBr2
and
Br2
before true boiling occurs[2].
Phase Transition (
β→α
)
46.9 °C (320 K)
Transition to a rotationally disordered plastic crystal[2][3].
Density (Solid)
3.42 g/cm³ at 20 °C
Significantly denser than water; dictates phase separation in liquid-liquid extractions[2].
Critical Temperature
439 °C (712 K)
Theoretical limit for supercritical fluid applications[3].
Vapor Pressure
0.72 torr at 25 °C
High volatility necessitates tightly sealed storage to prevent mass loss[2].
Stability and Degradation Kinetics
Understanding the degradation pathways of
13CBr4
is essential for maintaining isotopic purity during prolonged pharmaceutical studies.
Photochemical Instability
13CBr4
is highly sensitive to ultraviolet (UV) light (
λ≈300−400
nm). Optical excitation induces the homolytic cleavage of a
C−Br
bond, yielding
13CBr3∙
and
Br∙
radicals[2][6]. These radicals escape the solvent cage and undergo nongeminate recombination to form transient
13C2Br6
and stable
Br2
. The
13C2Br6
intermediate is unstable and rapidly dissociates into
13C2Br4
and additional
Br2
[6]. The liberation of free bromine imparts a yellow-to-brown discoloration to the reagent, serving as a visual indicator of degradation.
Caption: Photochemical degradation pathway of 13CBr4 under UV excitation.
Thermal and Chemical Stability
Thermal:13CBr4
exhibits moderate thermal stability. However, heating above 190 °C triggers first-order heterogeneous decomposition into highly reactive dibromocarbene (
13CBr2
) and toxic bromine gas (
Br2
)[2].
Chemical (Hydrolysis): While thermodynamically unstable with respect to hydrolysis, it is kinetically stable. In aqueous environments, it resists hydrolysis, reacting only at negligible rates to produce
HBr
and
CO2
under highly acidic conditions[2].
Applications in Drug Development: DNP-NMR and Isotopic Tracing
In pharmaceutical analysis,
13CBr4
is a premier candidate for Overhauser Dynamic Nuclear Polarization (OE-DNP). At high magnetic fields (e.g., 9.4 T), halogen-bond-mediated interactions between
13CBr4
and nitroxide radical polarizing agents yield massive
13C
NMR signal enhancements (
ϵ(13C)≈600
)[1]. This allows researchers to track
13C
-labeled metabolic intermediates with unprecedented sensitivity.
Furthermore,
13CBr4
is utilized in the Appel Reaction to convert alcohols to
13C
-labeled alkyl bromides, a critical step in synthesizing radiolabeled APIs (Active Pharmaceutical Ingredients)[2][3].
Caption: Mechanism of the Appel reaction utilizing 13CBr4 for isotopic labeling.
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols must be strictly adhered to when handling
13CBr4
.
Protocol A: Handling, Storage, and Purity Validation
Objective: Prevent photochemical degradation and lattice restructuring.
Storage Environment: Store
13CBr4
in amber, actinic-glass vials to block UV transmission (
<400
nm). Maintain the storage temperature strictly between 15 °C and 25 °C. Causality: Preventing the temperature from crossing the 46.9 °C threshold avoids the
β→α
phase transition, preventing crystal caking and preserving the active surface area.
Atmospheric Control: Backfill the storage vial with dry Argon. While hydrolytically stable, ambient moisture can facilitate the degradation of co-reagents (like
PPh3
) used in downstream syntheses.
Self-Validation (Purity Check): Before use, dissolve a 5 mg aliquot in
CDCl3
.
Visual Check: The solution must be perfectly colorless. A yellow tint indicates
Br2
liberation.
NMR Check: Run a rapid
13C
NMR scan. A single sharp peak confirms purity. The appearance of secondary peaks indicates radical recombination products (e.g.,
13C2Br4
).
Solvent Degassing: Prepare a solution of
13CBr4
(e.g., 0.5 M) in a non-polar solvent (e.g., benzene-d6). Subject the solvent to three freeze-pump-thaw cycles. Causality: Dissolved paramagnetic oxygen (
O2
) will compete with the nitroxide radical, quenching the Overhauser enhancement effect.
Radical Introduction: Add a nitroxide radical (e.g., TEMPO) to a final concentration of 10-20 mM.
Microwave Irradiation: Irradiate the sample at the electron paramagnetic resonance (EPR) frequency of the radical at 9.4 T. The halogen bonding between the bromine atoms of
13CBr4
and the radical facilitates efficient scalar cross-relaxation, yielding signal enhancements up to 600-fold[1].
isotopic purity standards for carbon-13c tetrabromide
Isotopic Purity Standards for Carbon-13C Tetrabromide ( 13CBr4 ): A Core Technical Guide for Bioanalysis and Drug Development Executive Summary In the rigorous landscape of pharmacokinetic (PK) and drug metabolism (DMPK...
Author: BenchChem Technical Support Team. Date: April 2026
Isotopic Purity Standards for Carbon-13C Tetrabromide (
13CBr4
): A Core Technical Guide for Bioanalysis and Drug Development
Executive Summary
In the rigorous landscape of pharmacokinetic (PK) and drug metabolism (DMPK) profiling, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is heavily reliant on the quality of internal standards. Regulatory bodies, including the FDA and EMA, mandate the use of Stable Isotope-Labeled Internal Standards (SIL-IS) to compensate for matrix effects and extraction variability.
At the foundation of synthesizing these premium standards lies Carbon-13C tetrabromide (
13CBr4
) . This whitepaper explores the critical isotopic purity standards required for
13CBr4
, the mechanistic superiority of
13C
over deuterium (
2H
), and the specific synthetic and analytical protocols necessary to ensure self-validating bioanalytical workflows.
The Chemical and Isotopic Imperative of
13CBr4
When sourcing or synthesizing
13CBr4
, scientists must distinguish between two distinct purity metrics: Chemical Purity (Assay) and Isotopic Purity (Enrichment) .
Commercial pharmaceutical-grade
13CBr4
typically requires a chemical purity of
≥99%
and an isotopic purity of
≥99
atom %
13C
. While chemical impurities can often be removed during downstream synthetic workups, isotopic impurities are permanently embedded in the final molecular architecture.
The Causality of the M+0 Interference
Why is a strict
≥99
atom %
13C
threshold non-negotiable? In bioanalytical assays, the SIL-IS is routinely spiked into biological matrices at concentrations 100 to 2,500 times higher than the assay's Lower Limit of Quantification (LLOQ)[1].
If the
13CBr4
precursor possesses an isotopic purity of only 95%, 5% of the resulting synthesized standard will be unlabeled (
M+0
). When spiked at high concentrations, this 5% unlabeled fraction will generate a massive MS signal at the exact mass transition of the endogenous analyte. This isotopic interference artificially inflates the analyte peak, completely destroying the assay's LLOQ and rendering the method non-compliant with FDA/EMA guidelines[1].
While deuterium (
2H
) is a cheaper alternative for isotopic labeling,
13C
is universally recognized as the gold standard for SIL-IS development in LC-MS/MS. The preference for
13CBr4
-derived standards is driven by two fundamental physical principles:
Eradication of the Chromatographic Isotope Effect: C-D bonds are slightly shorter and less polarizable than C-H bonds, making deuterated compounds slightly less lipophilic. In reversed-phase chromatography, this causes the deuterated SIL-IS to elute earlier than the unlabeled analyte. Because they do not perfectly co-elute, they are subjected to different matrix interferents at different times, leading to uncompensated ion suppression[2].
13C
has virtually identical physicochemical properties to
12C
, ensuring perfect co-elution.
Absolute Metabolic Stability: Deuterium atoms placed on acidic carbons or heteroatoms are prone to hydrogen/deuterium (H/D) exchange with aqueous solvents or biological matrices, leading to a loss of the MS signal. Carbon-13 is locked within the skeletal backbone, making isotopic scrambling impossible.
Logical flow comparing 13C and 2H isotopes for internal standard performance in LC-MS/MS.
Synthetic Application: The Corey-Fuchs Pathway
To leverage the power of
13CBr4
, synthetic chemists frequently employ the Corey-Fuchs olefination to construct highly specific
13C
-labeled terminal alkynes[3].
The Mechanistic Pathway:
An aldehyde is reacted with
13CBr4
and triphenylphosphine (
PPh3
) to generate a 1,1-dibromoolefin intermediate[4].
Treatment with a strong base (e.g., n-BuLi) triggers a Fritsch-Buttenberg-Wiechell rearrangement, yielding a terminal alkyne[5].
The Strategic Advantage: Because the carbon atom sourced from
13CBr4
becomes the terminal carbon of the alkyne, this provides a highly regioselective
13C
label. The terminal alkyne serves as a versatile synthetic handle for downstream Sonogashira cross-coupling or Click chemistry, allowing the
13C
isotope to be embedded deeply within a drug's pharmacophore where it is entirely shielded from metabolic cleavage.
Self-Validating Analytical Protocols
To guarantee scientific integrity, the following protocols operate as self-validating systems. The output of the experiment inherently proves the reliability of the reagents.
Protocol 1: Verification of
13CBr4
Isotopic Purity
Objective: Confirm
≥99
atom %
13C
enrichment prior to custom SIL-IS synthesis.
Causality: Relying solely on Certificates of Analysis (CoA) risks batch degradation. High-Resolution Mass Spectrometry (HRMS) directly visualizes the isotopic envelope.
Step-by-Step:
Baseline Tuning: Direct infuse an unlabeled
CBr4
standard into an EI-HRMS system to establish the natural isotopic baseline and tune the detector to prevent saturation.
Sample Infusion: Infuse the
13CBr4
sample under identical conditions.
Quantification: Integrate the area of the
M+0
peak (representing
12CBr4
) against the
M+1
peak (representing
13CBr4
).
Self-Validation: The
M+0
peak area must be
≤1%
of the total carbon signal. If it exceeds 1%, the batch is rejected to prevent LLOQ interference downstream.
Objective: Validate that the synthesized
13C
-SIL-IS perfectly compensates for biological ion suppression.
Causality: Matrix components (e.g., phospholipids in plasma) co-elute with the analyte, drastically altering ionization efficiency[2]. By spiking the SIL-IS post-extraction, we isolate MS ionization effects from physical extraction losses.
Step-by-Step:
Preparation: Extract blank plasma from 6 independent human lots[2].
Post-Extraction Spike: Spike the extracted blanks with the target analyte and the
13C
-SIL-IS at the relevant clinical concentrations.
Neat Comparison: Prepare identical concentrations of analyte and SIL-IS in a neat solvent (e.g., mobile phase).
Calculation: Calculate the Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Solvent). Calculate the IS-normalized MF = (MF of Analyte) / (MF of SIL-IS).
Self-Validation: The Coefficient of Variation (CV) of the IS-normalized MF across all 6 lots must be
<15%
[2]. If met, the system mathematically proves the
13C
-label tracks identically with the analyte, validating the entire workflow.
Step-by-step workflow from 13CBr4 precursor synthesis to FDA/EMA bioanalytical validation.
Quantitative Performance Benchmarks
The following table summarizes the quantitative advantages of utilizing a
≥99
atom %
13CBr4
-derived standard compared to alternative methodologies in LC-MS/MS bioanalysis.
Standard Type
Chromatographic Co-elution
Risk of Isotopic Scrambling
IS-Normalized MF CV (%)
Regulatory Preference
Unlabeled (Analyte)
Baseline
N/A
> 15% (Uncompensated)
N/A
Deuterated (
2H
-SIL-IS)
Partial (RT Shift common)
High (H/D Exchange)
10% - 20%
Acceptable if
13C
unavailable
Carbon-13 (
13C
-SIL-IS)
Perfect
None
< 5%
Gold Standard
References[1] A Researcher's Guide to Regulatory Guidelines for Stable Isotope-Labeled Internal Standards. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy49TT9-469KOQY6q9qroMtayWNHSc_pu7cF93ovv_jkGqZ7dFlkUfCtuCA46_6VXx26lQO-HZk3pFjxegM0RVz4NFXqiimGet0ZHiFrW9SscTtsZrCbZBgF9lUFYomWJzVnKOWze-QRMpfcmrc9bMucj2qfZeAjtgayCbweHUZFb7ecnw2ITnV6loQoUXANJkRBQXCo4xEsKokv-29NqmZgM2lC6bFOo4kT8PSvRN9rwPlv5YfCfu[2] Carbon-13C tetrabromide 13C 99atom 72802-79-0. Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy2zGAWjTny0tbpmOJYoL1aZcRT3ZEQGcqrm-Yi8Qh59bHzyNO3PIG2XEMDR2J128SwCbdsOE9gna3itEizEszEFXXVf3tx3_tkeC8IqRJZX2at2H6Oj7NP_Y8JZFRVoUEZkKtBC6TlGb8tuUIneoZAlTz1A==[4] Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. NIH PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAnZrgGpOpVN3oAo42rqrZQonaTiDFeqpVoYOMxSL0gDWQtj1MXy-W2rCtcRyJKpTNwDgogIqCQdK8Azfv0Z2B2N-o0nJfXav2BjzC_q6QJsYnGaXJ0Wf2Y6-vMZND2Scxk6rm_MeIQsFptHQ4[3] Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma. IMR Press.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzpeTlAj-d490RODTWuXY8T-0wj3FDbV_GJVcTw9r5CJ3yUtRecVapIbiOiW_7plVZX33AYp9PucIou6Vk-ZtevBfx2Nc_834q6dEGcEbLiU67g2dzNUI-ubVm7S9GVFWzml_6iQOZeFJeIlHTsd5ccuGatwCrjilkQCCjlN5r1bJGJnVXkZPYpvE=[6] Atmospheric Oxygen Facilitated Oxidative Amidation to α-Ketoamides and Unusual One Carbon Degradative Amidation to N-Alkyl Amides. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWrvjDQAN3-HRz9wXhJHFnB3xH9Y5ns1zfpjGCKRBv8Hw8repuLZzeah7m-fNPe9Od4hqSgsRJM_i29K9aXpKAhL_Bwnvrt7emgRlHfdG48S3AOUssGinnsXaezK1Tgyo6fQblRRDrlHrT[7] Investigations towards the design, synthesis and application of new sulfur-based transfer reagents. University of Göttingen.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIMeORG0VnzhckDIMffjBECTfApjFrYMpDxYzwrNKhBnTKJZL701o1WOWuYTsW2eQNZXoz8KofTaEVR4tf3sd1K6Ih-BTDyvS7S5jQrO0B3HFR-sVpEg3zT4LVBJn_mAzdpyFgpaYFDJE0u1gjp3pvJSIhB49aq6oE3wuOIPxam-rh9v4yLV2WEhVNNuLjOKldvKq6wLFCeu0mFNLNLelBS9EaZ0j3rSqS5SLYV0RzE4UsCkWL8MbbZCr8srWQKKfBKYgJNk5H[5] Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKeUd_XXe6ICRny_WBdTPMJYdEV1ZrbAh2iKsHk-axIJPjyvz3zFnyVvP-F1w_GZa-mEYUAVbVwQZwK5xkuf_zmBRdbVPrqGrO3h2bLO7hSniDCwfYORDF7g3Jpgqj2ayOxxZ-R5bpzxTsNZVQoGHobgS43ZeT_svlF0u6GibnZnxGzQHiJytD7_2gXOSyAxwmR-6j6G4S2gA0wHhNomkT08xEgEZdaPCWVmDRl_S6O2YWg00Tj6DQP_qc1kGQ_SEGdKEQgWfzc_AHiXRzbWE3Jrb7Kjmm2sGwOvXu7vFcU_PVhswCfEfqzyw51as9DJxq_TRAN4ypaW7cZskYZ586rGR07q4jWVdZDb8edVTpURPD6t9TBwd2aBQi7eoO9sKzTECA0YUASuuqy_LanK0eAsEqPnEYzKk4EznC7KBG-4w2fuwJjGOW9LW25cF40nCOP8sDlt73wA==
in situ generation of 13c-labeled carbenes from carbon-13c tetrabromide
Application Note: In Situ Generation of 13 C-Labeled Carbenes from Carbon- 13 C Tetrabromide ( 13 CBr 4 ) Executive Summary Isotopic labeling is a cornerstone of modern mechanistic elucidation, kinetic isotope effect (K...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: In Situ Generation of
13
C-Labeled Carbenes from Carbon-
13
C Tetrabromide (
13
CBr
4
)
Executive Summary
Isotopic labeling is a cornerstone of modern mechanistic elucidation, kinetic isotope effect (KIE) profiling, and metabolic tracing in drug development. Among isotopic precursors, carbon-
13
C tetrabromide (
13
CBr
4
) stands out as a highly versatile, bench-stable synthon for the in situ generation of
13
C-dibromocarbene (
:13
CBr
2
) and related carbenoid species. This application note details the mechanistic causality, quantitative parameters, and self-validating experimental protocols for deploying
13
CBr
4
in advanced synthetic workflows, ensuring high isotopic fidelity and stereochemical control.
Mechanistic Causality & Reaction Design
The generation of transient carbenes from
13
CBr
4
requires precise stoichiometric and thermodynamic control to prevent premature quenching or dimerization. The choice of activation modality dictates the reaction pathway and the nature of the reactive intermediate:
Nucleophilic Dehalogenation (Phosphine-Mediated):
Reacting
13
CBr
4
with triphenylphosphine (PPh
3
) drives the classical ,[1]. PPh
3
attacks a highly polarizable bromine atom, generating a phosphonium ion pair that collapses into a
13
C-labeled ylide/carbene equivalent[2]. The causality behind adding zinc dust to this mixture is critical: Zinc reduces the in situ generated PPh
3
Br
2
byproduct back to PPh
3
. This maintains a highly active catalytic cycle and prevents the undesired electrophilic bromination of sensitive substrates.
Halogen-Metal Exchange (Organolithium-Mediated):
For the stereospecific cyclopropanation of unactivated alkenes, free singlet
:13
CBr
2
is generated via halogen-lithium exchange using methyllithium (MeLi) at cryogenic temperatures (-78 °C)[3],[4]. The causality of strict temperature control is purely thermodynamic: the intermediate carbenoid (
13
CBr
3
Li) is stable only below -100 °C. Controlled warming induces the
α
-elimination of LiBr, releasing the singlet carbene. If warming occurs too rapidly without the trapping alkene in close proximity, the carbene irreversibly dimerizes to tetrabromoethylene.
Single-Electron Reduction (Transition-Metal Mediated):
In advanced organometallic synthesis, reducing
13
CBr
4
with Chromium(II) bromide (CrBr
2
) facilitates a single-electron transfer cascade. This generates a transient bromocarbyne that can be trapped to form multinuclear [5], serving as powerful carbide transfer agents for complex spiro-fused architectures.
Quantitative Data: Comparison of Generation Modalities
Generation Modality
Reagents
Active Intermediate
Temp Profile
Typical Yield
Primary Application
Phosphine-Mediated
13
CBr
4
, PPh
3
, Zn
Phosphonium Ylide /
:13
CBr
2
0 °C to 25 °C
75–90%
13
C-Dibromoolefination (Corey-Fuchs)
Halogen-Metal Exchange
13
CBr
4
, MeLi
13
CBr
3
Li
→:13
CBr
2
-78 °C to 0 °C
60–85%
Stereospecific Cyclopropanation
Metal Reduction
13
CBr
4
, CrBr
2
[Cr
≡13
C-Br] Carbyne
25 °C
40–60%
Synthesis of
13
C-Carbido Complexes
Experimental Protocols
Protocol A: Synthesis of
13
C-Labeled Terminal Alkynes via Corey-Fuchs Olefination
Objective: Convert an aldehyde to a terminal
13
C-labeled alkyne via a
13
C-dibromoalkene intermediate, setting the stage for a subsequent Fritsch-Buttenberg-Wiechell (FBW) rearrangement[6],[7].
Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve
13
CBr
4
(1.5 equiv) and PPh
3
(3.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
Activation: Add activated Zinc dust (1.5 equiv) in one portion. Stir the suspension at 0 °C for 30 minutes. The solution will transition to a characteristic deep yellow/orange color, indicating the formation of the reactive ylide.
Substrate Addition: Introduce the target aldehyde (1.0 equiv) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validating Step 1 (Visual): Quench the reaction by adding a 5-fold volume excess of cold hexanes. The macroscopic precipitation of triphenylphosphine oxide (TPPO) visually validates that the dehalogenation cycle has successfully occurred.
Self-Validating Step 2 (Analytical): Filter the suspension and take a 0.1 mL aliquot of the filtrate. Run an immediate GC-MS analysis. The mass spectrum must show a molecular ion peak shift of +1 Da compared to the theoretical unlabeled dibromoalkene, confirming isotopic fidelity before proceeding to the FBW rearrangement[1].
Isolation: Concentrate the filtrate and purify via flash column chromatography to isolate the pure
13
C-dibromoalkene.
Protocol B: Stereospecific
13
C-Cyclopropanation via Halogen-Lithium Exchange
Objective: Execute the stereospecific addition of singlet
:13
CBr
2
to an unactivated alkene to form a
13
C-1,1-dibromocyclopropane mechanistic probe[3],[8].
Preparation: In an oven-dried Schlenk flask, dissolve the target alkene (1.0 equiv) and
13
CBr
4
(1.2 equiv) in anhydrous diethyl ether (0.1 M). Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath.
Carbenoid Generation: Add Methyllithium (MeLi, 1.6 M in diethyl ether, 1.1 equiv) dropwise down the side of the flask over 15 minutes to prevent localized heating.
Self-Validating Step (Carbenoid Integrity): To ensure the carbenoid
13
CBr
3
Li has formed successfully without premature collapse, extract a 0.1 mL aliquot at -78 °C and immediately quench it into a vial containing D
2
O. GC-MS analysis of this aliquot must reveal
13
CDBr
3
(m/z 255 for the most abundant isotopologue). If tetrabromoethylene is detected instead, the cooling bath has failed, and the batch must be aborted.
Carbene Release: Slowly remove the cooling bath and allow the reaction to warm to 0 °C over 2 hours. The
α
-elimination of LiBr will proceed smoothly, releasing the carbene to react with the alkene.
Workup: Quench the reaction with saturated aqueous NH
4
Cl, extract with diethyl ether, dry over MgSO
4
, and concentrate under reduced pressure.
Mechanistic Visualization
Mechanistic pathways for in situ 13C-carbene generation and subsequent trapping.
References
Harada, T. et al. "Fritsch−Buttenberg−Wiechell Rearrangement in the Aliphatic Series." The Journal of Organic Chemistry, 1993.[Link]
Tominaga, M. et al. "Chromium carbides and cyclopropenylidenes." RSC Advances, 2021.[Link]
Wang, Y. et al. "Organocatalytic Enantioselective 1,3-Difunctionalizations of Morita-Baylis-Hillman Carbonates." Journal of the American Chemical Society, 2015.[Link]
Wiberg, K. B. et al. "Computational Investigation of the Mechanism of Addition of Singlet Carbenes to Bicyclobutanes." The Journal of Organic Chemistry, 2009.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Mechanistic Elucidation of Radical Pathways Using Isotopic Carbon-13 Tetrabromide (
13CBr4
)
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Advanced Application Guide & Validated Protocols
Introduction & Scientific Rationale
In the study of radical reaction mechanisms—particularly Atom Transfer Radical Addition (ATRA), Atom Transfer Radical Polymerization (ATRP), and photoredox catalysis—tracking the initiation, propagation, and termination of transient radical species is notoriously difficult. Standard carbon tetrabromide (
CBr4
) is a ubiquitous radical precursor and halogen bond donor. However, the resulting tribromomethyl radical (
⋅CBr3
) lacks protons, rendering
1H
NMR useless for direct tracking, while the low natural abundance of
13C
(1.1%) makes standard
13C
NMR highly inefficient for kinetic monitoring in complex matrices.
The utilization of carbon-13 labeled tetrabromide (
13CBr4
) overcomes these analytical bottlenecks. By providing a 100-fold increase in signal sensitivity,
13CBr4
allows researchers to directly monitor the consumption of the precursor and the precise fate of the
⋅13CBr3
radical via
13C
NMR and Electron Nuclear Double Resonance (ENDOR) spectroscopy. Furthermore,
13CBr4
serves as a highly efficient reagent for synthesizing terminal
13C
-labeled alkynes via the Corey-Fuchs reaction, generating critical nuclear tunneling markers for mapping enzyme-substrate complexes in drug development [1].
Mechanistic Principles
When subjected to visible-light photoredox catalysis,
13CBr4
undergoes a Single Electron Transfer (SET) reduction by an excited-state photocatalyst (e.g.,
IrIII∗
or
CuI∗
), generating the
⋅13CBr3
radical and a bromide anion [2].
Causality in Experimental Design:
Why is isotopic labeling critical here? In complex multi-component ATRA reactions [3], side reactions such as solvent incorporation or catalyst degradation can produce spurious radical adducts. By using
13CBr4
, the resulting
−13CBr3
functional group in the product appears as an intense, distinct resonance (typically between 35–45 ppm). This provides definitive proof of mechanism, as the signal can only originate from the labeled precursor.
Photoredox-catalyzed Atom Transfer Radical Addition (ATRA) cycle using 13CBr4.
Quantitative Data Presentation
To facilitate rapid spectroscopic identification during mechanistic studies, the following table summarizes the expected quantitative markers for
13CBr4
and its derivatives.
Species / Adduct
Analytical Technique
Key Spectroscopic Signature
Mechanistic Relevance
13CBr4
(Precursor)
13C
NMR (
CDCl3
)
δ
-28.5 to -29.5 ppm (Singlet)
Baseline for kinetic decay monitoring.
⋅13CBr3
(Radical)
EPR (Spin Trapped)
Hyperfine coupling:
A(13C)≈115
G
Confirms primary radical generation via SET.
R−CH(Br)−CH2−13CBr3
13C
NMR (
CDCl3
)
δ
38.0 to 45.0 ppm
Confirms successful ATRA propagation/termination.
R−C≡13C−H
13C
NMR (
CDCl3
)
δ
68.0 to 72.0 ppm
Terminal alkyne probe for enzymatic ENDOR studies.
Validated Experimental Protocols
Protocol A: Kinetic Tracking of Photoredox ATRA using
13CBr4
Objective: To dynamically monitor the radical addition of
⋅13CBr3
to a terminal alkene and validate the reaction kinetics.
Self-Validating System: This protocol requires the inclusion of 1,3,5-trimethoxybenzene as an inert internal standard to ensure mass balance. A parallel "dark control" must be run to definitively rule out background thermal pathways.
Preparation of the Reaction Mixture:
In an NMR tube equipped with a J. Young valve, dissolve the terminal alkene (0.1 mmol),
13CBr4
(0.12 mmol), and
fac-[Ir(ppy)3]
(1.0 mol%) in 0.6 mL of deuterated acetonitrile (
CD3CN
).
Add 1,3,5-trimethoxybenzene (0.05 mmol) as the internal standard.
Degassing (Critical Step):
Subject the NMR tube to three freeze-pump-thaw cycles.
Causality: Oxygen is a potent radical scavenger. Failing to strictly degas the system will result in the formation of
13C
-labeled phosgene (
13COCl2
/
13COBr2
) and peroxyl radicals, completely quenching the ATRA pathway.
Irradiation and Kinetic Monitoring:
Record a baseline
13C
NMR spectrum (t=0). The
13CBr4
peak will be intensely visible at ~ -29 ppm.
Irradiate the tube with a 400 nm LED (3 W) at 25 °C.
Acquire
13C
NMR spectra every 15 minutes. Quantify the decay of the -29 ppm peak and the growth of the ATRA adduct peak (~ 40 ppm) relative to the internal standard.
Protocol B: Synthesis of
13C
-Terminal Alkynes for Enzymatic Probing (Corey-Fuchs)
Objective: To synthesize a
13C
-labeled linoleic acid derivative for extracting active site geometries of Lipoxygenase (LOX) via ENDOR spectroscopy [1].
Experimental workflow for synthesizing 13C-probes and conducting downstream mechanistic analysis.
Ylide Formation:
To a stirred solution of
13CBr4
(0.60 mmol) in anhydrous
CH2Cl2
(2.0 mL) at 0 °C, add a solution of triphenylphosphine (
PPh3
, 1.25 mmol) in
CH2Cl2
dropwise.
Causality: Maintaining 0 °C is mandatory. The resulting
13C
-labeled dibromomethylene phosphorane is highly reactive; elevated temperatures lead to rapid dimerization and degradation of the ylide before the aldehyde can be introduced.
Olefination:
After 15 minutes, add the target aldehyde (0.30 mmol) dissolved in
CH2Cl2
. Stir for 1 hour at room temperature, then quench and purify via silica gel chromatography to isolate the 1,1-dibromoalkene (
R−CH=13CBr2
).
Elimination to Alkyne:
Dissolve the purified intermediate in anhydrous THF at -78 °C. Slowly add n-butyllithium (n-BuLi, 2.2 equivalents).
Causality: The first equivalent of n-BuLi facilitates halogen-metal exchange, while the second equivalent drives the elimination of HBr to form the lithium acetylide (
R−C≡13C−Li
).
Quench with saturated
NH4Cl
to yield the terminal
13C
-labeled alkyne (
R−C≡13C−H
). This probe is now ready for incubation with the LOX enzyme for ENDOR analysis.
Technical Support Center: Improving Yield in Appel Reactions with ¹³C-Tetrabromide
Welcome to the technical support center for optimizing Appel reactions, with a specialized focus on the use of carbon-13 labeled carbon tetrabromide (¹³CBr₄). This guide is designed for researchers, scientists, and profe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing Appel reactions, with a specialized focus on the use of carbon-13 labeled carbon tetrabromide (¹³CBr₄). This guide is designed for researchers, scientists, and professionals in drug development who are leveraging isotopic labeling for mechanistic studies, metabolic tracking, or quantitative analysis. Here, we address common challenges and provide in-depth, field-proven solutions to enhance reaction efficiency and yield.
Introduction to the Challenge
The Appel reaction is a cornerstone of organic synthesis, offering a mild and efficient method for converting alcohols to alkyl halides.[1] The reaction typically employs triphenylphosphine (PPh₃) and a tetrahalomethane, like carbon tetrabromide (CBr₄), to achieve this transformation.[2] The driving force is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) and bromoform (CHBr₃) byproducts.[3] When using the expensive and precious ¹³C-labeled carbon tetrabromide, maximizing the yield is not just a matter of efficiency, but also of economic and resource prudence. Low yields can arise from a variety of factors including side reactions, suboptimal conditions, and purification challenges. This guide will walk you through troubleshooting these issues to ensure the successful incorporation of the ¹³C label into your target molecule.
Question 1: My Appel reaction with ¹³CBr₄ is resulting in a low yield of my desired ¹³C-alkyl bromide. What are the most likely causes?
Answer:
Low yields in an Appel reaction, especially when using ¹³CBr₄, can typically be attributed to several key factors. Understanding the underlying mechanism is crucial for effective troubleshooting. The reaction initiates with the activation of PPh₃ by CBr₄ to form a phosphonium salt.[3][4] The alcohol then acts as a proton source and subsequently attacks the electrophilic phosphorus, leading to an alkoxyphosphonium intermediate.[4] Finally, a bromide ion displaces the activated hydroxyl group via an Sₙ2 mechanism, yielding the alkyl bromide with an inversion of stereochemistry for primary and secondary alcohols.[5]
Here are the primary culprits for low yield:
Moisture in the Reaction: The intermediates in the Appel reaction are highly sensitive to water. Any moisture present will react with the phosphonium intermediates, consuming your reagents and reducing the yield.
Suboptimal Reagent Stoichiometry: An incorrect ratio of PPh₃ to ¹³CBr₄ can lead to incomplete activation or unwanted side reactions. Typically, a slight excess of both PPh₃ and CBr₄ relative to the alcohol is recommended.[3]
Side Reactions: For certain substrates, particularly secondary and tertiary alcohols, elimination (E2) can compete with the desired substitution (Sₙ2) reaction, leading to the formation of alkenes.[3] Tertiary alcohols are particularly prone to elimination and may also react via an Sₙ1 mechanism, which can lead to a mixture of products.[3]
Degradation of ¹³CBr₄: While generally stable, prolonged reaction times at elevated temperatures can potentially lead to the degradation of carbon tetrabromide.
Difficult Purification: The primary byproduct, triphenylphosphine oxide (Ph₃P=O), can be challenging to separate from the desired product, leading to apparent low yields if the purification is not effective.[6]
Question 2: How can I minimize side reactions, particularly elimination, when working with secondary alcohols?
Answer:
Minimizing elimination is critical for maximizing the yield of the desired alkyl bromide, especially with sterically hindered or secondary alcohols. The choice of reaction conditions plays a pivotal role here.
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) is generally advisable.[6] This slows down the rate of both substitution and elimination, but often favors the Sₙ2 pathway.
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used and generally favor the Sₙ2 reaction.[3]
Addition of a Bromide Salt: To push the equilibrium towards the desired Sₙ2 product, you can increase the concentration of the nucleophile (bromide). Adding a soluble bromide salt, such as lithium bromide (LiBr), can help to outcompete the elimination pathway.[7]
Question 3: I suspect my reagents are not pure enough. What are the best practices for preparing and handling the reagents for an Appel reaction with ¹³CBr₄?
Answer:
Reagent purity is paramount for a successful Appel reaction.
Triphenylphosphine (PPh₃): PPh₃ can oxidize over time to triphenylphosphine oxide. It is often beneficial to recrystallize commercial PPh₃ from ethanol before use.
Carbon-13C Tetrabromide (¹³CBr₄): While typically of high isotopic and chemical purity from commercial suppliers, it is crucial to handle it in a dry environment to prevent hydrolysis. Store it in a desiccator and handle it under an inert atmosphere (e.g., argon or nitrogen) if possible.
Alcohol Substrate: Ensure your alcohol is anhydrous. This can be achieved by drying over molecular sieves or by azeotropic distillation with a suitable solvent like toluene.
Solvent: Use anhydrous solvents. Commercially available anhydrous solvents are ideal. If you are drying your own, ensure it is done rigorously.
Question 4: What is the most effective way to remove the triphenylphosphine oxide byproduct during workup?
Answer:
The removal of triphenylphosphine oxide (Ph₃P=O) is a common challenge in Appel and Wittig reactions.[8] Its polarity can be similar to that of the desired product, making chromatographic separation difficult.
Here are a few effective strategies:
Crystallization: If your product is a solid, recrystallization can be an effective method. If Ph₃P=O is the solid, it can sometimes be filtered off from a solution of the crude product in a suitable solvent.
Chromatography-Free Methods:
Oxalyl Chloride Treatment: A method described by Gilheany and co-workers involves treating the crude reaction mixture with oxalyl chloride.[9] This converts the Ph₃P=O into an insoluble chlorophosphonium salt, which can be easily removed by filtration.[8][9]
Zinc Chloride Complexation: The addition of zinc chloride can form a complex with Ph₃P=O, which can then be removed.[10]
Polymer-Supported Reagents: Using a polymer-supported triphenylphosphine can simplify the workup, as the resulting polymer-bound triphenylphosphine oxide can be removed by simple filtration.[11][12]
Experimental Protocols
General Protocol for the Appel Reaction with ¹³CBr₄
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
Alcohol (1.0 equiv)
Triphenylphosphine (PPh₃) (1.2 equiv)
Carbon-13C Tetrabromide (¹³CBr₄) (1.2 equiv)
Anhydrous Dichloromethane (DCM)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol and anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add triphenylphosphine to the stirred solution.
In a separate, dry vial, dissolve the ¹³CBr₄ in anhydrous DCM.
Slowly add the ¹³CBr₄ solution to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product using one of the methods described in the troubleshooting section to remove triphenylphosphine oxide.
Troubleshooting Protocol: Enhancing Yield for a Secondary Alcohol
Objective: To increase the yield of the ¹³C-alkyl bromide from a secondary alcohol by suppressing the competing elimination reaction.
Procedure:
Follow the general protocol (steps 1-3).
Add anhydrous lithium bromide (LiBr) (1.5 equiv) to the reaction mixture and stir until it dissolves.
Proceed with the dropwise addition of the ¹³CBr₄ solution at 0 °C (steps 4-5 of the general protocol).
Maintain the reaction temperature at 0 °C for the duration of the reaction, monitoring by TLC. Do not allow the reaction to warm to room temperature unless no progress is observed at the lower temperature.
Proceed with workup and purification as described previously.
Data Presentation
Parameter
Recommended Range
Rationale
PPh₃ Stoichiometry
1.1 - 1.5 equivalents
Ensures complete activation of the alcohol.
¹³CBr₄ Stoichiometry
1.1 - 1.5 equivalents
Drives the reaction to completion.
Temperature
0 °C to Room Temperature
Minimizes side reactions, especially elimination.[6]
Caption: Simplified mechanism of the Appel reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Retrieved from [Link]
A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. (2012). Organic & Biomolecular Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]
A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. (2012). Organic & Biomolecular Chemistry. DOI:10.1039/C2OB07074J. Retrieved from [Link]
Conversion of Alcohols into Alkyl Bromides using Polymer-supported Triphenylphosphine Dibromide and Polymer-supported Triphenylp. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
Name-Reaction.com. (2026). Appel Reaction. Retrieved from [Link]
Alkyl bromides prepared from the corresponding alcohols using the triphenylphosphine monolith for the Appel reaction in flow. (n.d.). ResearchGate. Retrieved from [Link]
Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Alcohol to Bromide - Common Conditions. (n.d.). Retrieved from [Link]
Organic Chemistry - Appel Reaction Example Mechanism. (2020, June 1). YouTube. Retrieved from [Link]
Development of a More Sustainable Appel Reaction. (2020, January 14). ACS Publications. Retrieved from [Link]
Grokipedia. (n.d.). Appel reaction. Retrieved from [Link]
Reaction Procedure of Appel Reaction & Workup. (2017, March 14). Retrieved from [Link]
An environmentally benign and high-rate Appel type reaction. (2022, April 22). RSC Publishing. Retrieved from [Link]
The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. (2011, December 8). Beilstein Journals. Retrieved from [Link]
Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]
The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. (2011, December 8). PMC. Retrieved from [Link]
Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)?. (2016, June 29). ResearchGate. Retrieved from [Link]
Appel-reagent-mediated transformation of glycosyl hemiacetal derivatives into thioglycosides and glycosyl thiols. (n.d.). PMC. Retrieved from [Link]
APPEL REACTION 2.pdf. (n.d.). Retrieved from [Link]
Technical Support Center: Preventing Degradation of 13C-Carbon Tetrabromide
Welcome to the Technical Support Center for isotopic reagents. Carbon-13 labeled carbon tetrabromide (13C-CBr4) is a high-value, critical reagent used in isotopic labeling workflows, such as the Corey-Fuchs reaction for...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for isotopic reagents. Carbon-13 labeled carbon tetrabromide (13C-CBr4) is a high-value, critical reagent used in isotopic labeling workflows, such as the Corey-Fuchs reaction for synthesizing 13C-labeled terminal alkynes. Due to the high cost of the 13C isotope, preventing the degradation of 13C-CBr4 during long-term storage is paramount.
As a Senior Application Scientist, I have designed this guide to provide a deep dive into the mechanistic causes of CBr4 degradation, quantitative storage parameters, troubleshooting FAQs, and validated protocols for handling and purifying this sensitive reagent.
Mechanistic Causality of 13C-CBr4 Degradation
To effectively store 13C-CBr4, researchers must understand the three primary pathways of its degradation: photolysis, thermal decomposition, and hydrolysis.
Photochemical Degradation (Photolysis): The C-Br bond in carbon tetrabromide is relatively weak. Exposure to ultraviolet (UV) and short-wavelength visible light induces homolytic cleavage of the C-Br bond, generating bromine radicals (Br•). These radicals rapidly recombine to form elemental bromine gas (Br2). The presence of free Br2 is visually self-validating: pure 13C-CBr4 consists of pristine white crystals, whereas photolyzed material takes on a distinct yellow, brown, or red tint.
Thermal Decomposition: While 13C-CBr4 remains largely intact at room temperature, it is thermodynamically unstable at elevated temperatures. Above its boiling point of 190°C, it undergoes rapid first-order decomposition into 13C-dibromocarbene (13CBr2) and Br2 [3]. However, even at ambient temperatures, prolonged thermal exposure accelerates the baseline rate of degradation.
Hydrolysis: Carbon tetrabromide is generally insoluble in water, but it is not entirely inert to moisture. Over long periods, or under acidic conditions, atmospheric moisture can drive slow hydrolysis, converting 13C-CBr4 into hydrogen bromide (HBr) and 13C-carbon dioxide (13CO2)[4].
Mechanistic pathways of 13C-CBr4 degradation via light, heat, and moisture.
Quantitative Storage Parameters
Adhering to strict physicochemical parameters is the only way to prevent isotopic dilution and reagent loss. Table 1 summarizes the critical data points for 13C-CBr4.
Parameter
Value / Specification
Mechanistic Rationale
Molecular Weight
~332.6 g/mol
Accounts for the 13C stable isotope (13.003 Da) + 4x Br (79.904 Da).
Melting Point
88–90 °C
Allows for low-temperature vacuum sublimation without melting.
Boiling Point
190 °C (Decomposes)
Defines the absolute thermal limit before rapid carbene formation.
Requires amber glass or foil wrapping to block photolytic wavelengths.
Moisture Sensitivity
Moderate (Hydrolytic)
Requires inert atmosphere (Ar/N2) and PTFE-sealed containers.
Data supported by safety and handling guidelines from authoritative chemical safety databases [1, 2].
Troubleshooting & FAQs
Q1: My 13C-CBr4 crystals have developed a yellow/orange tint. Is the reagent ruined, and can I still use it for a Corey-Fuchs reaction?A: It is highly discouraged to use yellowed 13C-CBr4 directly. The yellow coloration is a direct visual indicator of free bromine (Br2) generated via photolytic degradation. If used as-is, the free Br2 will cause unwanted electrophilic bromination side-reactions with your substrate, drastically reducing the yield of your target 13C-labeled compound. The reagent is not ruined, however; it can be fully recovered using the vacuum sublimation protocol detailed in Section 4.
Q2: I stored my 13C-CBr4 in a clear glass vial on the benchtop, and it degraded within weeks. Why did this happen despite the lab being climate-controlled?A: Carbon tetrabromide is highly photosensitive. Ambient laboratory lighting—especially fluorescent lights, which emit continuous low-level UV radiation—provides sufficient energy to cleave the C-Br bonds over time. Temperature control alone is insufficient; the material must be stored in the dark. Always use amber vials or wrap clear vials tightly in aluminum foil [2].
Q3: Why must I warm the storage vial to room temperature before opening it?A: This is a critical, often-overlooked step. When a vial is removed from a -20°C freezer and opened immediately, ambient atmospheric moisture rapidly condenses onto the cold 13C-CBr4 crystals. Over time, this trapped moisture drives slow hydrolysis, producing HBr and 13CO2, permanently destroying the expensive 13C isotope [4]. Warming the sealed vial to room temperature in a desiccator prevents condensation entirely.
Q4: Is it strictly necessary to store 13C-CBr4 in a glovebox?A: While continuous storage in an inert glovebox is ideal, it is not strictly necessary if the material is properly aliquoted. The best practice is to handle and aliquot the bulk material inside an Ar/N2 glovebox into single-use amber vials, seal them tightly, and store them in a standard -20°C freezer.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By following the causality embedded in each step, you ensure the integrity of the 13C label.
Protocol A: Long-Term Storage Aliquoting Workflow
This workflow minimizes the reagent's exposure to the three degradation vectors: light, heat, and moisture.
Preparation: Transfer the bulk 13C-CBr4 container, amber glass vials (pre-dried in an oven at 120°C to eliminate surface moisture), and PTFE-lined caps into an inert atmosphere glovebox (Argon or Nitrogen).
Visual Validation: Inspect the bulk 13C-CBr4. It must be a pure white crystalline solid. Self-Validation: If yellowing is observed, the material contains Br2 and must be purified via Protocol B before aliquoting.
Aliquoting: Weigh out single-experiment quantities (e.g., 100–500 mg) into the amber vials. Causality: Creating single-use aliquots prevents the bulk supply from undergoing repeated freeze-thaw cycles and limits exposure to ambient air.
Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the cap junction with Parafilm to create a secondary, flexible moisture barrier.
Storage: Remove the sealed vials from the glovebox and immediately transfer them to a -20°C freezer kept in the dark.
Active Usage: Before opening an aliquot for an experiment, remove it from the freezer and place it in a desiccator to warm to room temperature (approx. 30–60 minutes). Causality: This prevents atmospheric moisture from condensing on the cold reagent.
Step-by-step workflow for the aliquoting and long-term storage of 13C-CBr4.
Protocol B: Purification of Degraded 13C-CBr4 via Vacuum Sublimation
If your 13C-CBr4 has degraded (turned yellow), it can be rescued. Because Br2 is highly volatile and 13C-CBr4 sublimes easily under vacuum, sublimation is the optimal purification method.
Apparatus Setup: Assemble a standard vacuum sublimation apparatus. Ensure the cold finger is meticulously clean and dry.
Loading: Transfer the degraded (yellow) 13C-CBr4 into the bottom of the sublimator.
Vacuum Application: Connect the apparatus to a high-vacuum line (approx. 0.1 to 1 mmHg). Causality: Lowering the pressure allows CBr4 to sublime at a temperature well below its melting point (88°C), preventing further thermal decomposition into carbenes.
Cooling: Fill the cold finger with an ice-water mixture or dry ice/acetone.
Heating: Gently heat the bottom of the sublimator using a water bath at 40–50°C. Causality: Gentle heating provides the activation energy for CBr4 to transition from solid to gas. The highly volatile Br2 impurity will be pulled away by the vacuum system, while the heavier, pure 13C-CBr4 vapor will deposit onto the cold finger.
Validation & Collection: Self-Validation: Observe the crystals forming on the cold finger; they should be pristine, colorless/white. Once sublimation is complete, remove the heat and break the vacuum with inert gas (Argon/N2). Carefully remove the cold finger and scrape the pure 13C-CBr4 crystals into a pre-weighed amber vial for immediate storage.
References
AK Scientific, Inc. "Carbon tetrabromide Safety Data Sheet & Storage Conditions." AK Scientific.
TCI Chemicals. "SAFETY DATA SHEET: Carbon Tetrabromide." TCI Chemicals.
Grokipedia. "Carbon tetrabromide - Chemical Reactivity and Degradation." Grokipedia.
Technical Support Center: Optimizing Reaction Conditions for Carbon-13C Tetrabromide Brominations
Welcome to the technical support center for the synthesis of Carbon-13C Tetrabromide (¹³C-CBr₄). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing ¹³C-labeled com...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Carbon-13C Tetrabromide (¹³C-CBr₄). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing ¹³C-labeled compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this specific isotopic labeling synthesis. The information provided is grounded in established chemical principles and practical laboratory experience to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of ¹³C-tetrabromide, providing concise and accurate information to guide your experimental design.
Q1: What are the primary synthetic routes for preparing Carbon-13C Tetrabromide?
The synthesis of ¹³C-CBr₄ typically involves the exhaustive bromination of a ¹³C-labeled starting material. The two most common and practical approaches are:
Halogen Exchange from ¹³C-Carbon Tetrachloride: This method involves the reaction of ¹³C-carbon tetrachloride (¹³CCl₄) with an aluminum bromide (AlBr₃) catalyst. This is often a preferred route due to the relatively high yields and the commercial availability of ¹³CCl₄. The reaction drives the exchange of chlorine atoms for bromine atoms.[1]
Bromination of ¹³C-Methane: Direct bromination of ¹³C-methane (¹³CH₄) with bromine (Br₂) can also yield ¹³C-CBr₄. This reaction is typically initiated by UV light or high temperatures and proceeds through a free-radical mechanism. However, this method often produces a mixture of brominated methanes (¹³CH₃Br, ¹³CH₂Br₂, ¹³CHBr₃), which necessitates careful control of reaction conditions and rigorous purification to isolate the desired tetrabrominated product.[1][2]
A less common but viable laboratory-scale method is the exhaustive bromination of ¹³C-labeled acetone with an alkali, such as sodium hydroxide.[2]
Q2: What are the critical safety precautions when handling the reagents for this synthesis?
The synthesis of ¹³C-CBr₄ involves several hazardous materials. Adherence to strict safety protocols is paramount.
Carbon Tetrabromide (CBr₄): CBr₄ is toxic and can cause irritation to the skin, eyes, and respiratory system.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Bromine (Br₂): Bromine is a highly corrosive and toxic liquid that can cause severe burns upon contact. It is also a strong oxidizing agent. All manipulations should be performed in a fume hood, and a neutralizing agent (such as a sodium thiosulfate solution) should be readily available in case of spills.
Aluminum Bromide (AlBr₃): This is a water-reactive and corrosive solid. It should be handled in a dry environment (e.g., a glove box or under an inert atmosphere) to prevent vigorous reactions with moisture.
Organic Solvents: Solvents like dichloromethane (DCM) and chloroform are commonly used and have their own associated health risks.[4] Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Q3: How can I confirm the successful incorporation of the Carbon-13 isotope?
Confirmation of ¹³C incorporation is crucial and is typically achieved through spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the most direct method. A successful synthesis will show a single signal for the ¹³C-CBr₄ molecule.[2] The chemical shift for CBr₄ is typically observed at approximately -29.7 ppm in CDCl₃.[5]
Mass Spectrometry (MS): Mass spectrometry can confirm the isotopic enrichment. The molecular ion peak for ¹³C-CBr₄ will be one mass unit higher than that of the unlabeled CBr₄.[6] High-resolution mass spectrometry (HRMS) can provide a more precise mass determination.
Q4: What are the expected yields for ¹³C-CBr₄ synthesis?
Reaction yields can vary significantly depending on the chosen synthetic route, the purity of the starting materials, and the optimization of reaction conditions.
The halogen exchange method using ¹³CCl₄ and AlBr₃ generally provides higher yields.[1]
The direct bromination of ¹³C-methane can be less efficient due to the formation of multiple byproducts, which can lower the isolated yield of ¹³C-CBr₄.[2]
Careful optimization of parameters such as reaction time, temperature, and stoichiometry is essential to maximize the yield.
II. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and purification of ¹³C-CBr₄.
Problem: Low or No Yield of ¹³C-CBr₄
Possible Causes & Solutions
Potential Cause
Troubleshooting Steps
Inactive Catalyst (Halogen Exchange)
Ensure the aluminum bromide is fresh and has been stored under anhydrous conditions. Exposure to moisture will deactivate the catalyst.
Incomplete Reaction
- Extend Reaction Time: Monitor the reaction progress using TLC or GC-MS. If starting material is still present, extend the reaction time. - Increase Temperature: For the halogen exchange reaction, a temperature of 100°C is often cited.[1] Ensure your reaction is reaching and maintaining the target temperature. For photochemical reactions, ensure the UV lamp is functional and positioned correctly.
Sub-optimal Stoichiometry
- Excess Bromine (for Methane Bromination): To drive the reaction towards complete bromination, a significant excess of bromine may be required.[2] - Reagent Purity: Impurities in the starting ¹³C-labeled material or other reagents can interfere with the reaction. Use high-purity reagents.
Losses During Workup/Purification
- Careful Extraction: Ensure proper phase separation during aqueous workup to avoid loss of product. - Optimize Purification: See the "Difficulty in Purification" section below for detailed guidance.
Problem: Presence of Intermediates (e.g., ¹³CHBr₃, ¹³CH₂Br₂, ¹³CH₃Br) in the Final Product
Possible Causes & Solutions
Potential Cause
Troubleshooting Steps
Insufficient Brominating Agent
Increase the molar ratio of bromine to the ¹³C-starting material to favor the formation of the fully substituted product.[2]
Short Reaction Time
Allow the reaction to proceed for a longer duration to ensure complete bromination. Monitor the disappearance of intermediates by GC-MS.
Inadequate Reaction Temperature
For thermal bromination, ensure the temperature is high enough to overcome the activation energy for the successive bromination steps.[2]
Inefficient Mixing
Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.
Problem: Difficulty in Purifying the Final ¹³C-CBr₄ Product
Possible Causes & Solutions
Potential Cause
Troubleshooting Steps
Presence of Acidic Byproducts (e.g., HBr)
Wash the crude product with a dilute aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic impurities.[2]
Contamination with Bromoform (CHBr₃)
Bromoform is a common byproduct. Purification can be achieved through: - Recrystallization: Recrystallize the crude product from a suitable solvent such as hot ethanol or chloroform.[2] This is often a highly effective method for obtaining pure CBr₄. - Sublimation: For very high purity, sublimation under vacuum can be employed.[2]
Residual Solvents
Dry the purified product thoroughly under high vacuum to remove any remaining traces of solvent.
III. Experimental Protocols & Methodologies
Detailed Step-by-Step Protocol: Synthesis of ¹³C-CBr₄ via Halogen Exchange
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Reaction Setup:
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum bromide (AlBr₃) under a positive pressure of nitrogen.
Add anhydrous ¹³C-carbon tetrachloride (¹³CCl₄) to the dropping funnel.
Reaction:
Slowly add the ¹³CCl₄ to the flask containing AlBr₃ with stirring.
Once the addition is complete, heat the reaction mixture to 100°C.[1]
Maintain the reaction at this temperature and monitor its progress by taking small aliquots and analyzing them by GC-MS.
Workup:
After the reaction is complete (as indicated by the consumption of ¹³CCl₄), cool the mixture to room temperature.
Carefully and slowly quench the reaction by adding it to ice-cold water. Caution: This can be a highly exothermic process.
Separate the organic layer.
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ¹³C-CBr₄.
Purification:
Recrystallize the crude product from hot ethanol.[2]
Collect the crystals by filtration and dry them under high vacuum.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of ¹³C-CBr₄ via halogen exchange.
IV. References
Grokipedia. (n.d.). Carbon tetrabromide. Retrieved from
ResearchGate. (n.d.). 13 C NMR monitoring of reaction mixtures. Retrieved from
Wikipedia. (n.d.). Carbon tetrabromide. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Carbon Tetrabromide. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Isotopic Enrichment in ¹³C-Carbon Tetrabromide Synthesis
Welcome to the technical support center for the synthesis of ¹³C-labeled carbon tetrabromide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of ¹³C-labeled carbon tetrabromide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high isotopic enrichment in their synthetic preparations. Here, we will delve into the common pitfalls of this synthesis and provide you with a structured, cause-and-effect-based approach to troubleshooting. Our goal is to equip you with the knowledge to not only solve the immediate issues but also to refine your synthetic methodology for future success.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low isotopic enrichment in my final ¹³C-carbon tetrabromide product?
A1: The most prevalent issue is isotopic dilution. This occurs when your ¹³C-labeled precursor is "diluted" by a natural abundance (¹²C) carbon source at any stage of the synthesis, workup, or purification process. Potential sources of this contamination include impure starting materials, solvents, or even atmospheric carbon dioxide under certain reaction conditions.[1][2]
Q2: How can I accurately determine the isotopic enrichment of my ¹³C-carbon tetrabromide?
A2: The two primary methods for determining isotopic enrichment are High-Resolution Mass Spectrometry (HRMS) and quantitative ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[3] HRMS allows for the analysis of the relative abundance of different isotopologues, while quantitative ¹³C NMR provides a direct measure of the ¹³C enrichment at the specific carbon position.[4]
Q3: Can isotopic scrambling occur during the synthesis of ¹³C-carbon tetrabromide?
A3: While less common in this specific synthesis compared to complex metabolic pathways, isotopic scrambling—the unintended redistribution of isotopes—is a theoretical possibility, especially if side reactions or reversible steps are involved. However, isotopic dilution is a far more likely culprit for low enrichment in this context.
Q4: Is it possible for the ¹³C label to be lost during the purification process?
A4: Yes, though it depends on the purification method. Aggressive purification conditions, such as very high temperatures or strongly acidic/basic environments, could potentially lead to degradation or isotopic exchange, though the C-Br bonds in carbon tetrabromide are relatively stable. More commonly, incomplete separation from unlabeled byproducts can give the appearance of lower enrichment.[5]
In-Depth Troubleshooting Guide
This guide is structured around the primary symptom of a problematic synthesis: lower-than-expected isotopic enrichment in the final ¹³C-carbon tetrabromide product. We will explore the potential causes and provide detailed, actionable solutions.
Symptom: Mass Spectrometry or NMR analysis indicates low ¹³C enrichment.
The first step in troubleshooting is to have a clear and accurate picture of your final product's isotopic distribution. Below is a table illustrating the expected mass spectral data for carbon tetrabromide with varying levels of ¹³C enrichment.
Isotopic Enrichment
Expected Molecular Ion Cluster (m/z)
Relative Intensity of M+1 Peak
Natural Abundance (~1.1% ¹³C)
331.6 (major), 332.6 (minor)
~1.1% of base peak
50% ¹³C Enrichment
331.6, 332.6
Approximately equal intensity
99% ¹³C Enrichment
332.6 (major), 331.6 (minor)
Base peak
Note: This is a simplified representation. The actual spectrum will be more complex due to the isotopic distribution of bromine. However, the ratio of the ¹²C-CBr₄ to ¹³C-CBr₄ peaks is the key indicator of enrichment.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of low isotopic enrichment.
Caption: A step-by-step decision tree for troubleshooting low isotopic enrichment.
Potential Cause 1: Isotopic Dilution from the ¹³C-Labeled Precursor
Expertise & Experience: The isotopic purity of your starting material is the absolute ceiling for the enrichment of your final product. Never assume the stated purity is accurate without verification, especially for older reagents.
Trustworthiness (Self-Validation):
Diagnostic Protocol:
Prepare a dilute solution of your ¹³C-labeled precursor (e.g., ¹³C-acetone for a haloform reaction) in a suitable solvent.
Analyze this solution using High-Resolution Mass Spectrometry (HRMS) to determine its isotopic purity.[3][6]
Concurrently, acquire a quantitative ¹³C NMR spectrum of the precursor to confirm the enrichment at the specific labeled position.
Solution Protocol:
If the precursor's purity is below the required specification, procure a new, certified batch of the ¹³C-labeled starting material.
For highly sensitive applications, consider purifying the precursor itself before use, for example, by distillation.
Potential Cause 2: Isotopic Dilution from Unlabeled Reagents or Solvents
Expertise & Experience: The haloform reaction, a common method for synthesizing carbon tetrabromide, often uses acetone as a starting material.[7] If you are using a ¹³C-labeled reagent other than acetone (which is less common for this specific synthesis), any trace amounts of unlabeled acetone in your other reagents or solvents can act as a significant source of ¹²C, leading to isotopic dilution.
Trustworthiness (Self-Validation):
Diagnostic Protocol:
Obtain samples of all reagents and solvents used in the synthesis.
Analyze each using Gas Chromatography-Mass Spectrometry (GC-MS) to screen for the presence of unlabeled carbon sources that could participate in the reaction (e.g., acetone).
Pay special attention to the purity of solvents, as some grades may contain additives or impurities.
Solution Protocol:
Use the highest purity grade of all reagents and solvents available.
If possible, use freshly opened bottles of solvents to minimize contamination.
Consider distilling solvents before use to remove any non-volatile impurities.
Potential Cause 3: Incomplete Reaction Leading to Contamination with Unlabeled Starting Material
Expertise & Experience: If your reaction does not go to completion, you may be co-purifying your desired ¹³C-carbon tetrabromide with unreacted, unlabeled starting materials or intermediates. This is especially problematic if the starting material and product have similar physical properties, making separation difficult.
Trustworthiness (Self-Validation):
Diagnostic Protocol:
Carefully monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC), GC-MS, or NMR) to ensure it has reached completion.
Analyze a crude sample of your reaction mixture before workup to identify the presence of any unreacted starting materials.
Solution Protocol:
Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion.
Ensure efficient mixing to avoid localized areas of low reagent concentration.
Potential Cause 4: Inefficient Purification
Expertise & Experience: Purification is a critical step where isotopic purity can be inadvertently compromised. If unlabeled byproducts of the reaction are not completely removed, they will contribute to an apparent decrease in isotopic enrichment. For instance, in the haloform reaction, incompletely brominated methanes (like bromoform) could be a source of ¹²C if the reaction started with any unlabeled material.
Trustworthiness (Self-Validation):
Diagnostic Protocol:
Analyze your final product by GC-MS to check for chemical purity. The presence of unexpected peaks may indicate co-eluting impurities.
Acquire a high-resolution ¹H NMR spectrum. The presence of unexpected proton signals could indicate impurities.
Solution Protocol:
Refine your purification protocol. This may involve:
Multiple recrystallizations from a suitable solvent system.
Column chromatography with a carefully selected stationary and mobile phase to ensure good separation of the product from byproducts.[2][5]
Monitor the purity of each fraction during purification to ensure you are collecting only the desired product.
Reference Synthetic Protocol: ¹³C-Carbon Tetrabromide via the Haloform Reaction
This protocol is provided as a reference for the troubleshooting guide. Always consult appropriate safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.
Preparation of Sodium Hypobromite Solution:
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium hydroxide in water.
Slowly add bromine to the cold, stirred sodium hydroxide solution. Maintain the temperature below 10 °C.
Reaction with ¹³C-Acetone:
To the freshly prepared sodium hypobromite solution, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Slowly add high-purity ¹³C-labeled acetone dropwise to the vigorously stirred solution, ensuring the temperature remains below 10 °C.
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion is confirmed by TLC or GC-MS analysis of an aliquot.
Workup and Purification:
The crude product, which may precipitate as a solid, is collected by filtration.
The solid is washed with water and then a dilute solution of sodium bisulfite to remove any excess bromine.
The crude ¹³C-carbon tetrabromide is then purified by recrystallization from a suitable solvent, such as ethanol.
The purity and isotopic enrichment of the final product should be confirmed by GC-MS, HRMS, and/or quantitative ¹³C NMR.[3]
References
Determining the Isotopic Purity of N-Methylformanilide-carbonyl-13C: A Technical Guide - Benchchem.
Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194. Available at: [Link]
Schou, M., et al. (2017). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual. Analytical Chemistry, 89(22), 12345-12352. Available at: [Link]
Remaud, G. S., et al. (2025). Internal Referencing for 13 C Position-Specific Isotope Analysis Measured by NMR Spectrometry. ResearchGate. Available at: [Link]
Padilla-Rascado, C., et al. (2014). A liquid chromatography – mass spectrometry method to measure 13C-isotope enrichment for DNA stable-isotope probing. Canadian Journal of Microbiology, 60(11), 735-741. Available at: [Link]
Silvestre, V., et al. (2009). Accurate Quantitative Isotopic 13C NMR Spectroscopy for the Determination of the Intramolecular Distribution of 13C in Glucose at Natural Abundance. Analytical Chemistry, 81(21), 8968-8975. Available at: [Link]
Application Notes and Protocols for Analyzing 13C Isotopic Enrichment Data - Benchchem.
Lane, A. N., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Magnetic Resonance in Chemistry, 48(Suppl 1), S77-S84. Available at: [Link]
Schipilliti, L., et al. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Molecules, 26(21), 6599. Available at: [Link]
Wood, J. C., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(4), 143. Available at: [Link]
Vanhaecke, F., et al. (2012). Evaluation of minimal 13C-labelling for stable isotope dilution in organic analysis. Analyst, 137(3), 691-699. Available at: [Link]
Gardner, H. W., et al. (2012). Production of isotopically-labeled standards from a uniformly labeled precursor for quantitative volatile metabolomic studies. Journal of agricultural and food chemistry, 60(16), 4031-4039. Available at: [Link]
Jacobsen, E. N., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43-46. Available at: [Link]
Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 61. Available at: [Link]
Haloform Reaction. (n.d.). Cambridge University Press & Assessment. Available at: [Link]
Li, Y., et al. (2023). A New Sample Processing Protocol for Separation and Purification Enabling Precise Analysis of Various Non-Traditional Isotopes in Geological Samples with Low Concentrations. Molecules, 28(18), 6586. Available at: [Link]
Synthesis and spectroscopic study of 13C‐labelled citric acids. (n.d.). ResearchGate. Available at: [Link]
de la Fuente, A., et al. (2014). Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ 0 ). Beilstein Journal of Organic Chemistry, 10, 1345-1351. Available at: [Link]
Minimizing isotopic exchange in N-Nitrosodiethylamine-d4 applications - Benchchem.
A New Sample Processing Protocol for Separation and Purification Enabling Precise Analysis of Various Non-Traditional Isotopes in Geological Samples with Low Concentrations. (2026). ResearchGate. Available at: [Link]
Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620-1621. Available at: [Link]
Itoh, K. M., et al. (2003). High Purity Isotopically Enriched 29Si and 30Si Single Crystals. Japanese Journal of Applied Physics, 42(10), 6248. Available at: [Link]
Theobromine. (n.d.). Wikipedia. Available at: [Link]
21GRD09 MetroPOEM D4: Good Practice Guide on sample processing, treatment, uncertainty budgets, and the quantification of the so - National Physical Laboratory. Available at: [Link]
Single-Source Precursors for the Chemical Vapor Deposition of Group 4–6 Transition Metal Dichalcogenides | Request PDF. (n.d.). ResearchGate. Available at: [Link]
Technical Support Center: Handling Moisture-Sensitive Carbon-13C Tetrabromide in Gloveboxes
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the handling of Carbon-13C tetr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the handling of Carbon-13C tetrabromide (
13CBr4
) . This stable isotope-labeled reagent is critical for introducing
13C
labels via Appel or Corey-Fuchs reactions[1]. However, its sensitivity to moisture requires rigorous environmental control to maintain isotopic purity and prevent catalytic poisoning in downstream applications.
Quantitative Parameters for
13CBr4
Handling
To establish a baseline for your experimental setup, ensure your environment and reagents meet the following quantitative thresholds.
Parameter
Target Value
Scientific Causality / Impact
Isotopic Purity
99 atom %
13C
Essential for high signal-to-noise ratios in downstream
13C
NMR and mass spectrometry tracing[1].
Melting Point
88–90 °C
Solid at room temperature, but highly prone to sublimation under high vacuum if vials are left unsealed[1].
Glovebox
H2O
Level
< 1 ppm
Prevents the hydrolysis of C-Br bonds, which otherwise releases corrosive hydrobromic acid (HBr)[2].
Glovebox
O2
Level
< 1 ppm
Protects sensitive organometallic reagents and transition metal catalysts used in tandem with
13CBr4
[2][3].
Regeneration Gas
5%
H2
/ 95%
N2
High heat drives off
H2O
from molecular sieves;
H2
reduces the oxidized copper catalyst back to its active state[4].
Troubleshooting Guides & FAQs
Q1: My
13CBr4
is discoloring, and my cross-coupling reactions are failing, even though I store the reagent in the glovebox. What is happening?Answer:13CBr4
is highly sensitive to trace moisture and photolytic degradation. Even inside a glovebox, if moisture levels temporarily creep above 1 ppm, the water reacts with the reagent to release hydrobromic acid (HBr)[5].
Causality: The generated HBr is highly detrimental to organic synthesis. It irreversibly poisons transition-metal catalysts (such as Palladium or Nickel) required for your subsequent labeling steps[3].
Self-Validating Protocol: Always store the reagent in an amber glass vial to prevent light degradation. To validate reagent integrity before a critical reaction, take a small aliquot and run a
13C
NMR in anhydrous, degassed
CDCl3
. Pure
13CBr4
will show a sharp, distinct singlet. The presence of shifted peaks indicates hydrolysis or degradation.
Q2: The moisture (
H2O
) sensor in my glovebox spiked to 45 ppm immediately after transferring the
13CBr4
container through the antechamber. How do I recover the < 1 ppm environment?Answer: Spikes during transfer usually indicate that the antechamber was not sufficiently evacuated, or moisture was adsorbed onto the external surface of your container[6][7]. Porous materials trap moisture and release it slowly into the inert atmosphere, overwhelming the purification column[6].
Resolution: Immediately isolate the main chamber from the antechamber. Initiate a continuous purge with Ultra-High Purity (UHP) Argon until levels drop below 10 ppm[6]. Once below 10 ppm, re-engage the closed-loop recirculation through the molecular sieves to scrub the remaining moisture down to < 1 ppm[7][8].
Q3: How do I know if my glovebox molecular sieves are saturated and require regeneration?Answer: If the moisture levels consistently read > 1 ppm despite continuous recirculation, or if recovery after a standard antechamber cycle takes hours instead of minutes, your molecular sieves are likely saturated[4].
Causality: Molecular sieves (typically 4Å or 5Å) physically adsorb water molecules[2]. Once their surface area is fully occupied, they can no longer scrub the atmosphere. You must perform a thermal regeneration cycle using a forming gas mixture to drive off the trapped water[4].
Experimental Workflows & Methodologies
Workflow 1: Safe Transfer and Handling of
13CBr4
Preparation: Ensure the
13CBr4
is tightly sealed in an amber glass container. Never bring paper labels, cardboard, or porous plastics into the antechamber, as they act as moisture sponges[6].
Antechamber Cycling: Place the container in the antechamber. Perform a minimum of three vacuum/backfill cycles with UHP Argon.
Critical Step: Leave the vacuum pump engaged for at least 15 minutes during the final evacuation cycle. Causality: This extended vacuum time is required to desorb moisture from the surface of the glass vial, which would otherwise off-gas into the main chamber[6][7].
Internal Handling: Open the inner door and transfer the vial. Handle the powder using anti-static spatulas. Static buildup in ultra-dry (< 1 ppm moisture) environments can cause the fine
13CBr4
powder to scatter, leading to cross-contamination and loss of expensive isotopic material.
Storage: When not in active use, store the vial inside a secondary container (e.g., a vacuum desiccator jar) within the glovebox to provide an extra layer of protection against transient moisture spikes.
Leak Detection: If
H2O
levels exceed 1 ppm, first inspect the gloves and O-ring seals for micro-tears. Perform a physical pressure test using a glove port cover[4][6].
Purging: If no physical leak is found, perform a manual purge with UHP Argon for 15–20 minutes to flush out the atmospheric contaminant[6].
Regeneration Initiation: If purging fails to maintain < 1 ppm, isolate the purifier column from the main chamber. Connect your regeneration gas supply (5%
H2
/ 95%
N2
).
Heating Cycle: Run the automated regeneration program. The system will heat the column to ~200–250 °C, evaporating trapped moisture and venting it through the exhaust[4].
Cooling and Re-engagement: Allow the column to cool completely under vacuum before reconnecting it to the main chamber circulation to prevent heat damage to the internal atmosphere[4].
System Visualizations
Mechanistic pathway of 13CBr4 degradation due to moisture ingress and its impact on catalysis.
Step-by-step decision tree for troubleshooting glovebox moisture spikes.
carbon-13c tetrabromide vs unlabeled carbon tetrabromide in kinetic isotope effects
Unlocking Mechanistic Pathways: A Comparative Guide to 13 C-Tetrabromide vs. Unlabeled Carbon Tetrabromide in Kinetic Isotope Effects As a Senior Application Scientist in physical organic chemistry, selecting the right i...
Author: BenchChem Technical Support Team. Date: April 2026
Unlocking Mechanistic Pathways: A Comparative Guide to
13
C-Tetrabromide vs. Unlabeled Carbon Tetrabromide in Kinetic Isotope Effects
As a Senior Application Scientist in physical organic chemistry, selecting the right isotopic reagents is paramount for elucidating complex reaction mechanisms. Kinetic isotope effects (KIEs) are the gold standard for probing transition state structures. While deuterium (
2
H) KIEs are widely utilized, heavy-atom KIEs—specifically
13
C KIEs—provide irreplaceable insights into carbon-centric bond-breaking and bond-making events.
Carbon tetrabromide (CBr
4
) is a ubiquitous reagent in halogenations (e.g., the Appel reaction) and olefinations (e.g., the Corey-Fuchs reaction). This guide objectively compares the utility, performance, and experimental execution of 13
C-labeled carbon tetrabromide (
13
CBr
4
) against its unlabeled counterpart (
12
CBr
4
) , providing drug development professionals and researchers with a robust framework for mechanistic analysis.
The Mechanistic Imperative: Why Isotope Labeling Matters
In standard synthetic workflows, unlabeled
12
CBr
4
is sufficient for driving reactions forward. However, it falls short when attempting to map the precise timing of C–Br bond cleavage or nucleophilic attack.
Heavy-atom KIEs are notoriously small (typically ranging from 1.01 to 1.05) because the mass difference between
12
C and
13
C alters the zero-point vibrational energy (ZPVE) of the bond much less drastically than H/D substitution. Measuring these minute differences at natural abundance (1.1%
13
C) requires extremely high signal-to-noise ratios, making the data highly susceptible to dynamic range integration errors [[1]]().
By utilizing artificially enriched
13
CBr
4
, researchers can perform competitive KIE experiments. This approach amplifies the
13
C signal, allowing for real-time kinetic monitoring via quantitative
13
C NMR with unparalleled precision, ultimately revealing whether the carbon-halogen bond cleavage is the rate-determining step (RDS) 2.
Visualizing the Analytical Workflows
The decision to use labeled versus unlabeled CBr
4
fundamentally alters the analytical workflow and the quality of the kinetic data obtained.
Workflow comparison of unlabeled vs 13C-labeled CBr4 in kinetic isotope effect studies.
Quantitative Performance Comparison
The table below summarizes the practical and analytical differences between the two reagents when applied to mechanistic studies.
Self-Validating Experimental Protocol: Measuring
13
C KIEs
To accurately measure the competitive
13
C KIE, an intermolecular competition experiment is required. This protocol is designed as a self-validating system , ensuring that any observed isotopic fractionation is strictly due to the chemical kinetics and not analytical artifacts.
Step 1: Preparation of the Isotopic Mixture (The Control)
Action: Weigh and mix
12
CBr
4
and
13
CBr
4
in a precise 1:1 molar ratio in anhydrous CH
2
Cl
2
.
Causality: Measuring KIEs at natural abundance suffers from severe signal-to-noise limitations [[1]](). A 1:1 enriched mixture artificially amplifies the
13
C signal, ensuring both isotopologues are quantified within the same optimal detector range, eliminating dynamic range errors.
Step 2: The 100% Conversion Validation (Self-Validation Step)
Action: Run a control reaction with an excess of triphenylphosphine (PPh
3
) to drive the reaction to 100% conversion. Isolate the product and measure its isotopic ratio (
R∞
).
Causality: This step proves that the analytical method and the isolation workup do not introduce artificial isotopic fractionation. For the system to be valid,
R∞
must perfectly match the initial starting material ratio (
R0
).
Step 3: Controlled Partial Conversion
Action: Execute the target reaction (e.g., Corey-Fuchs olefination) at 0 °C using a limiting reagent (e.g., 20 mol% PPh
3
) to halt the reaction at exactly 20% conversion.
Causality: KIEs rely on the competitive consumption of isotopes. If the reaction proceeds to completion, the kinetic difference is erased. Halting at low conversion captures the maximum isotopic enrichment in the unreacted starting material or product 2.
Step 4: Quantitative Inverse-Gated
13
C NMR Acquisition
Action: Quench the reaction rapidly and acquire NMR spectra using inverse-gated decoupling with a relaxation delay (
d1
) of at least
5×T1
(typically >10 seconds).
Causality: Standard
13
C NMR utilizes continuous proton decoupling, which induces the Nuclear Overhauser Effect (NOE), artificially enhancing carbon signals unevenly. Inverse-gated decoupling suppresses NOE, ensuring the integrated peak area is strictly proportional to the number of nuclei present.
Step 5: Data Processing and KIE Calculation
Action: Calculate the KIE using the standard competitive equation:
KIE=ln(1−F×(Rp/R0))ln(1−F)
(Where
F
is fractional conversion,
Rp
is the isotopic ratio of the product, and
R0
is the initial isotopic ratio).
Beyond studying the KIE of the halogenation event itself,
13
CBr
4
is a critical C1 building block. In drug metabolism and enzymology, researchers frequently use
13
CBr
4
in Corey-Fuchs reactions to synthesize site-specifically labeled terminal alkynes or lipids (such as
13
C-labeled linoleic acids) [[3]](). These labeled probes are then subjected to enzymatic assays (e.g., with Cytochrome P450 or lipoxygenases) to measure the enzymatic KIE, aiding in the identification of metabolic soft spots.
Tracking the 13C label through the Corey-Fuchs olefination mechanism to form dibromoalkenes.
Conclusion
While unlabeled
12
CBr
4
remains the workhorse for preparative organic synthesis,
13
CBr
4
is an indispensable tool for the physical organic chemist. By overcoming the inherent sensitivity limitations of natural abundance NMR,
13
CBr
4
enables the precise calculation of heavy-atom kinetic isotope effects, shedding light on the intricate transition states of halogenation and olefination reactions. Furthermore, its role as a precursor for downstream stable-isotope tracing makes it a highly valuable asset in modern drug development pipelines.
References
C KIE measurements).
Mechanistic Insights into Atom-Economical Bromoalkynylation of Ynamides: 1,3-Alkynyl Migration Explored through 13C Kinetic Isotope Effects...
C-labeled carbon tetrabromide as a precursor in Corey-Fuchs reactions for downstream enzymatic KIE studies).
validation of 13c nmr chemical shifts using carbon-13c tetrabromide standard
Publish Comparison Guides: Validation of 13 C NMR Chemical Shifts Using 13 C-Labeled Carbon Tetrabromide For decades, Tetramethylsilane (TMS) has served as the undisputed zero-point standard for Nuclear Magnetic Resonanc...
Author: BenchChem Technical Support Team. Date: April 2026
Publish Comparison Guides: Validation of
13
C NMR Chemical Shifts Using
13
C-Labeled Carbon Tetrabromide
For decades, Tetramethylsilane (TMS) has served as the undisputed zero-point standard for Nuclear Magnetic Resonance (NMR) spectroscopy. However, in modern high-field
13
C NMR, relying on a single calibration point (TMS at 0 ppm) or a narrow window (TMS to CDCl
3
at 77.16 ppm) leaves the extreme upfield and downfield regions vulnerable to sweep-width non-linearities.
To achieve rigorous, self-validating spectral calibration across a wide frequency domain, researchers are increasingly turning to 13
C-labeled carbon tetrabromide (
13
CBr
4
) . Due to profound relativistic physics,
13
CBr
4
resonates at an extreme upfield position of -29.7 ppm [1]. This guide objectively compares
13
CBr
4
against traditional alternatives, explains the causality behind its unique spectral behavior, and provides a field-proven protocol for its use in spectrometer validation and hyperpolarization studies.
The Physics of the Shift: The HALA Effect
To understand why
13
CBr
4
is an ideal upfield validation standard, we must look at the causality of its chemical shift. In
13
C NMR, chemical shifts are dictated by the electron density shielding the nucleus. Electronegative atoms (like oxygen or fluorine) usually pull electron density away from the carbon, causing a downfield shift (positive ppm)[2].
Bromine is highly electronegative, yet CBr
4
shifts radically upfield to -29.7 ppm. This counterintuitive behavior is caused by the Heavy Atom on Light Atom (HALA) effect [3]. The massive electron clouds of the four bromine atoms induce strong relativistic spin-orbit coupling. This coupling generates a localized magnetic field that heavily shields the central, lighter
13
C nucleus, pushing its resonance far into the negative ppm range.
Relativistic HALA effect driving the extreme upfield 13C shift of CBr4.
Comparative Analysis of
13
C NMR Standards
When selecting an internal or external standard for
13
C NMR, the choice depends on the solvent system, the required calibration range, and the relaxation properties of the standard. Because the natural abundance of
13
C is only ~1.1% and its gyromagnetic ratio is low, sensitivity is a primary bottleneck[2]. Using a
13
C-enriched CBr
4
standard overcomes the sensitivity limit of quaternary carbons.
Table 1: Performance Comparison of
13
C NMR Reference Standards
Beyond standard calibration,
13
CBr
4
has emerged as a powerful probe in hyperpolarization studies. Overhauser Dynamic Nuclear Polarization (OE-DNP) transfers spin polarization from unpaired electrons (usually nitroxide radicals) to the
13
C nucleus, boosting sensitivity by orders of magnitude[4].
Because CBr
4
forms strong halogen bonds (XB) with the polarizing agents, the polarization transfer is highly efficient. Studies have shown that CBr
4
can achieve OE-DNP signal enhancements (
ϵ
) of up to 180 to 600-fold at 9.4 Tesla[4]. This makes
13
CBr
4
an unparalleled standard for calibrating DNP-NMR spectrometers.
To ensure scientific integrity, a calibration protocol must be a self-validating system. By using CDCl
3
and
13
CBr
4
simultaneously, we create a two-point calibration lock. The distance between these two peaks must be exactly 106.86 ppm . If the measured
Δ
deviates, the spectrometer's sweep width or magnetic field homogeneity (shimming) is compromised.
Step-by-Step Methodology
Sample Preparation:
Dissolve 0.05 mmol of
13
C-labeled CBr
4
in 0.6 mL of CDCl
3
(containing 0.03% v/v TMS as an optional tertiary check).
Mechanistic Note: Do not use standard CBr
4
for rapid calibration. Quaternary carbons lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) during standard decoupling[2].
13
C-enrichment is required to achieve a high signal-to-noise ratio (SNR) without waiting hours for
T1
relaxation.
Instrument Tuning & Locking:
Insert the NMR tube and lock the field to the deuterium (
2
H) resonance of CDCl
3
.
Shim the Z and Z
2
gradients until the lock level is stable and maximized.
Acquisition Parameters:
Pulse Sequence: Use Inverse-Gated Decoupling (e.g., zgig on Bruker systems). This suppresses the NOE, ensuring that peak integration remains strictly quantitative.
Relaxation Delay (
D1
): Set
D1≥10
seconds. The quaternary carbon in CBr
4
has a long longitudinal relaxation time (
T1
).
Scans: 16 to 32 scans (sufficient for
13
C-enriched material).
Processing & Validation:
Apply a 1.0 Hz exponential line broadening (LB) and zero-fill to 64k points before Fourier Transformation.
Primary Lock: Reference the central peak of the CDCl
3
1:1:1 triplet to exactly 77.16 ppm .
Secondary Validation: Measure the chemical shift of the
13
CBr
4
singlet. It must appear at -29.70 ppm (
±0.05
ppm)[1].
Self-validating workflow for wide-sweep 13C NMR calibration using 13CBr4 and CDCl3.
Summary
While TMS remains the standard zero-point reference, it is insufficient for validating the extreme upfield linearity of modern high-field NMR spectrometers.
13
C-labeled carbon tetrabromide utilizes the relativistic HALA effect to provide a robust, highly stable reference point at -29.7 ppm. Furthermore, its exceptional responsiveness to halogen-bond-mediated OE-DNP makes it an indispensable tool for researchers developing hyperpolarized contrast agents and advanced NMR methodologies.
References
Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation
Beilstein Journal of Organic Chemistry (d-nb.info, 2013).
URL:[Link]
On the significant relativistic heavy atom effect on 13C NMR chemical shifts of β- and γ-carbons in seleno- and telluroketones
Molecular Physics (Taylor & Francis, 2017).
URL:[Link]
Halogen-Bond-Mediated 13C Overhauser Dynamic Nuclear Polarization at 9.4 T
The Journal of Physical Chemistry Letters (MPG.PuRe, 2025).
URL:[Link]
Carbon-13 nuclear magnetic resonance
Wikipedia, The Free Encyclopedia (2024).
URL:[Link]
High-Resolution Isotope Pattern Comparison: CBr₄ vs. ¹³CBr₄ in Mass Spectrometry
Executive Summary In the realm of quantitative mass spectrometry and drug development, Isotope Dilution Mass Spectrometry (IDMS) stands as the 1[1]. While deuterated internal standards are common, they frequently suffer...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of quantitative mass spectrometry and drug development, Isotope Dilution Mass Spectrometry (IDMS) stands as the 1[1]. While deuterated internal standards are common, they frequently suffer from hydrogen-deuterium exchange and chromatographic retention time shifts. Carbon-13 (¹³C) labeling circumvents these limitations, providing exact co-elution and 2[2].
This guide provides an in-depth comparison of the mass spectrometric isotope patterns of Carbon tetrabromide (CBr₄) and its labeled analog, ¹³C-Carbon tetrabromide (¹³CBr₄). By analyzing the complex, multi-Dalton isotopic envelope generated by the four bromine atoms, we demonstrate how the precise 1 Da shift of the ¹³C nucleus creates an "interleaved" spectral architecture ideal for high-precision deconvolution.
Mechanistic Foundations: The Isotopic Architecture
The Bromine Quintet
Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a (50.69% and 49.31%, respectively). When a molecule contains four bromine atoms, the random assortment of these isotopes follows a binomial expansion
(a+b)4
. This generates a characteristic quintet pattern in the mass spectrum, with peaks spaced by 2 m/z units and an intensity ratio of approximately 1:4:6:4:1.
The ¹³C Interleaving Effect
The molecular ion cluster for unlabeled CBr₄ begins at m/z 328 (representing ¹²C + 4 × ⁷⁹Br) and3[3]. When the central carbon is replaced with ¹³C (99% isotopic purity), the entire Br₄ cluster shifts by exactly +1 Da.
Because the bromine peaks are separated by 2 Da (e.g., 328, 330, 332), the +1 Da shift of ¹³CBr₄ places its peaks exactly in the "valleys" of the unlabeled spectrum (329, 331, 333). This interleaving prevents direct isobaric overlap between the primary isotopes of the analyte and the internal standard, allowing for simultaneous, interference-free integration of both species in a single chromatographic window.
Quantitative Data: Isotope Pattern Comparison
The following table summarizes the theoretical mass-to-charge (m/z) ratios and relative abundances for the intact molecular ion clusters
[M]+
of both species.
Isotope Species
m/z (approx)
Relative Abundance (%)
Isotopic Composition
CBr₄
328
17.6
¹²C + 4 × ⁷⁹Br
330
68.5
¹²C + 3 × ⁷⁹Br + 1 × ⁸¹Br
332
100.0 (Base Peak)
¹²C + 2 × ⁷⁹Br + 2 × ⁸¹Br
334
64.8
¹²C + 1 × ⁷⁹Br + 3 × ⁸¹Br
336
15.8
¹²C + 4 × ⁸¹Br
¹³CBr₄
329
17.6
¹³C + 4 × ⁷⁹Br
331
68.5
¹³C + 3 × ⁷⁹Br + 1 × ⁸¹Br
333
100.0 (Base Peak)
¹³C + 2 × ⁷⁹Br + 2 × ⁸¹Br
335
64.8
¹³C + 1 × ⁷⁹Br + 3 × ⁸¹Br
337
15.8
¹³C + 4 × ⁸¹Br
(Note: Abundances are normalized to the base peak of each respective cluster. The minor ~1.1% contribution of natural ¹³C in the unlabeled CBr₄ sample will appear at the odd m/z values but is mathematically subtracted during deconvolution).
To accurately capture this interleaved pattern, standard 70 eV Electron Ionization (EI) is insufficient, as it 4 CBr₄ into the
[CBr3]+
ion[4]. As a Senior Application Scientist, I recommend the following protocol utilizing Soft Ionization to preserve the intact molecular cluster.
Step-by-Step Workflow
Sample Formulation & Spiking
Action: Dilute the CBr₄ sample in GC-grade hexane and spike with a known concentration of ¹³CBr₄ internal standard.
Causality: Hexane is a non-protic, non-polar solvent. It ensures high volatility for GC introduction and prevents nucleophilic solvolysis reactions that could degrade the halocarbon.
Chromatographic Separation (GC)
Action: Inject 1 µL into a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) with a programmed temperature ramp.
Causality: Non-polar stationary phases provide optimal peak symmetry for halogenated methanes. The ¹³C labeling ensures exact co-elution of the analyte and standard,2[2].
Soft Ionization (Cold EI or NICI)
Action: Utilize Cold EI (Supersonic Molecular Beam) or Negative Ion Chemical Ionization (NICI) rather than standard 70 eV EI.
Causality: Standard EI deposits excessive internal vibrational energy, causing the spontaneous loss of a bromine radical. Soft ionization cools the vibrational states, preserving the intact
[M]+
8-Dalton wide Br₄ isotopic envelope required for this analysis.
Data Acquisition & Deconvolution
Action: Acquire data in High-Resolution SIM or Full-Scan mode (m/z 320–345) using a TOF or Orbitrap mass analyzer. Extract the even m/z channels for CBr₄ and odd m/z channels for ¹³CBr₄.
Self-Validating Quality Control
Action: Calculate the intensity ratio of m/z 332 to 330 within the unlabeled cluster. It must equal 1.46 (± 0.05).
Causality: This step makes the protocol a self-validating system. If the ratio deviates, it definitively indicates either an isobaric matrix interference or detector saturation (dead-time effects). If the ratio fails, the quantitative data must be rejected.
Logical Workflow Visualization
The following diagram illustrates the logical flow of the IDMS methodology, highlighting the separation of the interleaved data streams.
The comparison between CBr₄ and ¹³CBr₄ perfectly illustrates the power of rational isotopic standard design. By leveraging the wide, 2-Da spaced bromine quintet and shifting it by exactly 1 Da using a ¹³C label, analytical chemists can achieve complete spectral separation of co-eluting compounds. This interleaved architecture maximizes the dynamic range and precision of quantitative assays in complex biological or environmental matrices.
References
Ch13 - Mass Spectroscopy - University of Calgary. University of Calgary.
Carbon tetrabromide - the NIST WebBook. National Institute of Standards and Technology. 3
Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. PubMed Central (PMC). 1
Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements. AIR Unimi. 2
Surface chemistry of carbon tetrabromide on GaAs[100]. AIP Publishing. 4